Meta-Fexofenadine-D6 is synthesized from Fexofenadine, which itself is derived from the precursor Terfenadine. The classification of this compound falls under the category of pharmaceutical intermediates and stable isotope-labeled compounds, which are crucial in drug development and metabolic studies.
The synthesis of Meta-Fexofenadine-D6 involves replacing specific hydrogen atoms in the Fexofenadine molecule with deuterium atoms. This process typically requires specialized conditions to ensure selective isotopic labeling. While specific industrial production methods are proprietary, general laboratory approaches include:
The synthetic routes may vary among manufacturers, but they generally follow established protocols for deuterium labeling in organic compounds.
The molecular formula for Meta-Fexofenadine-D6 is , with a molecular weight of approximately 521.72 g/mol. The structure retains the core framework of Fexofenadine but features six deuterium atoms, which can be strategically placed at specific positions in the molecule to enhance its analytical properties.
Key structural characteristics include:
Meta-Fexofenadine-D6 can undergo various chemical reactions similar to its non-deuterated form:
The choice of reagents and reaction conditions significantly influences the outcome and yield of these reactions.
The mechanism of action for Meta-Fexofenadine-D6 mirrors that of Fexofenadine. It functions primarily as an antagonist to H1 histamine receptors, effectively inhibiting histamine's action, which is responsible for allergic symptoms. The presence of deuterium does not alter this mechanism but may influence pharmacokinetic properties such as metabolism and elimination rates due to the heavier isotopic nature of deuterium compared to hydrogen.
Meta-Fexofenadine-D6 exhibits several notable physical and chemical properties:
These properties are critical for its application in scientific research, particularly in pharmacokinetic studies where accurate dosing and stability are paramount .
Meta-Fexofenadine-D6 is primarily utilized in scientific research due to its unique properties:
The incorporation of deuterium allows researchers to distinguish between labeled and non-labeled compounds effectively, enhancing the accuracy of experimental results .
Meta-Fexofenadine-d6 (C₃₂H₃₃D₆NO₄) is a deuterium-labeled isotopologue of the Fexofenadine derivative meta-MDL-16455. It features six deuterium atoms (d6) strategically incorporated at the α,α-dimethyl groups of the phenylacetic acid moiety, increasing its molecular mass to 507.69 g/mol while maintaining the core pharmacophore [1] [7] [8]. This isotopic substitution preserves the original compound’s stereoelectronic properties but alters its metabolic stability due to the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6-10 times slower cleavage than carbon-hydrogen bonds. The compound’s IUPAC designation—3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid—reflects its structural complexity [4] [9]. Its isotopic purity (>99%) qualifies it as an internal standard for mass spectrometry, eliminating analytical interference from endogenous compounds.
Table 1: Molecular Characteristics of Meta-Fexofenadine-d6
Property | Specification |
---|---|
Molecular Formula | C₃₂H₃₃D₆NO₄ |
Molecular Weight | 507.69 g/mol |
Isotopic Substitution Site | α,α-dimethyl groups (phenylacetic acid) |
CAS Registry Number | Not explicitly provided in sources |
Primary Research Use | Mass spectrometry internal standard |
Deuterated antihistamines evolved from pharmacokinetic optimization efforts in the 1990s–2000s. Fexofenadine itself emerged as a solution to terfenadine’s cardiotoxicity, as the carboxylate metabolite avoided hERG channel blockade [6]. The deliberate deuteration strategy gained momentum after FDA’s 2017 approval of deutetrabenazine, validating deuterium’s role in prolonging drug half-life. Meta-Fexofenadine-d6 represents an analytical refinement of this approach—developed not as a therapeutic candidate but as a tracer to study Fexofenadine’s disposition. Unlike earlier deuterated probes with limited isotopic incorporation (e.g., partial d3 labeling), meta-Fexofenadine-d6’s full α,α-dimethyl deuteration maximizes KIE impact on oxidative metabolism, particularly for hepatic CYP3A4-mediated demethylation [1] [8]. This positions it as a specialized tool for characterizing Fexofenadine’s metabolic pathways and impurity profiles.
Meta-Fexofenadine-d6’s primary research utility lies in quantitative bioanalysis:
Structurally, meta-Fexofenadine differs from Fexofenadine in the phenylalkyl chain substitution pattern: the meta-isomer positions the carboxylic acid group meta to the aliphatic chain, altering electronic distribution and potentially H1-receptor binding kinetics. Deuterated variants further diverge in their physicochemical and metabolic properties:
Table 2: Functional Impacts of Deuterium Labeling
Parameter | Non-Deuterated Fexofenadine | Meta-Fexofenadine-d6 |
---|---|---|
Metabolic Stability | Hepatic demethylation (t₁/₂ ~14h) | ↑ Resistance to demethylation |
Detection Specificity | Baseline MS signal | m/z +6 shift avoids interference |
Receptor Occupancy | >90% H1R binding in <1h [5] | Equivalent (theoretical) |
Analytical Sensitivity | Limited in complex matrices | High (via isotope dilution) |
Table 3: Structural and Functional Comparison of Fexofenadine Derivatives
Compound | Key Structural Feature | Primary Research Application |
---|---|---|
Fexofenadine | Para-substituted phenylacetic acid | Allergy therapeutics reference |
Meta-Fexofenadine | Meta-substituted phenylacetic acid | Impurity profiling reference |
Fexofenadine-d6 | Para-substituted, deuterated dimethyl | Pharmacokinetic tracer |
Meta-Fexofenadine-d6 | Meta-substituted, deuterated dimethyl | Metabolic stability/impurity studies |
Fexofenadine-d10 | Deuterated phenyl ring + dimethyl groups | Ultra-sensitive bioanalysis |
Deuterium incorporation significantly reduces first-pass metabolism—studies show deuteration decreases clearance via CYP3A4 and OATP transporters by >30% in vitro [1] [8]. This makes meta-Fexofenadine-d6 invaluable for studying transporter-mediated drug-drug interactions, particularly with P-gp inhibitors like grapefruit juice that alter Fexofenadine absorption. Unlike Fexofenadine-d10 (deuterated on phenyl rings), meta-Fexofenadine-d6’s labeling minimizes synthetic complexity while retaining metabolic advantages, offering a balanced cost-utility profile for routine analytics [4] [7].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: